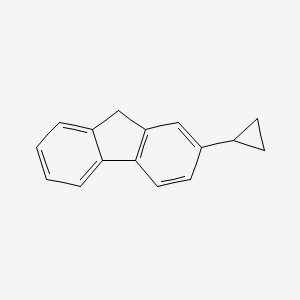

2-cyclopropyl-9H-fluorene

説明

2-Cyclopropyl-9H-fluorene is a fluorene derivative featuring a cyclopropane ring attached to the 2-position of the fluorene core. Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₀, serves as the parent structure for this compound . The cyclopropyl substituent introduces steric strain and electronic effects, which can significantly alter its chemical reactivity, solubility, and environmental behavior compared to unsubstituted fluorene or its derivatives.

特性

CAS番号 |

60294-25-9 |

|---|---|

分子式 |

C16H14 |

分子量 |

206.28 g/mol |

IUPAC名 |

2-cyclopropyl-9H-fluorene |

InChI |

InChI=1S/C16H14/c1-2-4-15-13(3-1)10-14-9-12(11-5-6-11)7-8-16(14)15/h1-4,7-9,11H,5-6,10H2 |

InChIキー |

FTBYIPUFRWIZDJ-UHFFFAOYSA-N |

SMILES |

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

正規SMILES |

C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Molecular Data for Selected Fluorene Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Cyclopropyl-9H-fluorene | Cyclopropyl at C2 | C₁₆H₁₄* | ~210.29* | Cyclopropane ring |

| 2-Nitro-9H-fluorene | Nitro (-NO₂) at C2 | C₁₃H₉NO₂ | 211.22 | Nitro group |

| 9H-Fluorene (parent) | None | C₁₃H₁₀ | 166.22 | Aromatic hydrocarbon |

| 9-Fluorenone | Ketone (=O) at C9 | C₁₃H₁₀O | 180.22 | Carbonyl group |

| 9-Methylidenefluorene | Methylidene (=CH₂) at C9 | C₁₄H₁₀ | 178.23 | Exocyclic double bond |

Key Observations:

- In contrast, the nitro group in 2-nitro-9H-fluorene is strongly electron-withdrawing, which may stabilize the aromatic system but increase environmental persistence due to reduced biodegradability . 9-Fluorenone’s carbonyl group significantly increases polarity, reducing hydrophobicity compared to the parent fluorene .

Environmental and Physicochemical Behavior

Bioaccumulation Potential:

- Fluorene derivatives generally exhibit moderate bioaccumulation factors (BCF). For unsubstituted fluorene, BCF values range from 100–500 in aquatic organisms, depending on trophic levels .

- QSAR models suggest nitro-PAHs exhibit higher bioaccumulation due to resistance to metabolic breakdown .

- The cyclopropyl substituent in 2-cyclopropyl-9H-fluorene may also enhance lipophilicity, but its strained ring could lead to higher reactivity, possibly reducing environmental persistence compared to nitro-substituted analogs .

Stability and Reactivity :

- 9-Methylidenefluorene’s exocyclic double bond renders it prone to [4+2] cycloaddition reactions, whereas the cyclopropane ring in 2-cyclopropyl-9H-fluorene may undergo strain-driven ring-opening under acidic or thermal conditions .

Spectral and Analytical Data

- 2-Nitro-9H-fluorene : Infrared (IR) spectroscopy reveals strong N=O stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .

- 2-Cyclopropyl-9H-fluorene : While specific spectral data are unavailable, cyclopropane C-H stretching (~3050 cm⁻¹) and ring deformation modes (~1000–800 cm⁻¹) are expected to dominate its IR profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。